![molecular formula C15H20N2O B4653893 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone](/img/structure/B4653893.png)
2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone
Overview
Description
2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone, also known as DMAMCL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and catalysis. DMAMCL is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Mechanism of Action
The mechanism of action of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has also been shown to modulate the activity of ion channels and receptors involved in pain signaling, further contributing to its analgesic properties.
Biochemical and Physiological Effects:
2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has also been shown to reduce fever and inflammation in rats and mice. In addition, 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has been shown to have a low toxicity profile, making it a potentially safe and effective drug candidate.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone is its versatility, as it can be used in various scientific fields, including medicine, materials science, and catalysis. 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone is also relatively easy to synthesize and has a low toxicity profile, making it a potentially safe and effective drug candidate.
However, one of the main limitations of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone is its limited solubility in water, which may limit its applications in certain fields. In addition, further research is needed to fully understand the mechanism of action of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone and its potential side effects.
Future Directions
There are several potential future directions for research on 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone. In the field of medicine, further studies are needed to evaluate the efficacy and safety of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone as a potential analgesic and anti-inflammatory drug. In materials science, 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone could be used as a building block for the synthesis of novel organic materials with unique properties.
In addition, 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone could be further explored as a catalyst in various chemical reactions, including the synthesis of complex organic molecules and the oxidation of alcohols. Further research is also needed to fully understand the mechanism of action of 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone and its potential side effects, which could inform the development of safer and more effective drug candidates.
Scientific Research Applications
2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has been extensively studied for its potential applications in various scientific fields. In the field of medicine, 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
In materials science, 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has been used as a building block for the synthesis of novel organic materials with unique properties such as high thermal stability and conductivity. 2-({[4-(dimethylamino)phenyl]amino}methylene)cyclohexanone has also been used as a catalyst in various chemical reactions, including the synthesis of heterocyclic compounds and the oxidation of alcohols.
properties
IUPAC Name |
(2Z)-2-[[4-(dimethylamino)anilino]methylidene]cyclohexan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-17(2)14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)18/h7-11,16H,3-6H2,1-2H3/b12-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVVPQZTJZONMH-QXMHVHEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC=C2CCCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N/C=C\2/CCCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-({[4-(dimethylamino)phenyl]amino}methylidene)cyclohexanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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